molecular formula C9H13NO B181523 2-(2-methylphenoxy)ethylamine CAS No. 26583-60-8

2-(2-methylphenoxy)ethylamine

Cat. No.: B181523
CAS No.: 26583-60-8
M. Wt: 151.21 g/mol
InChI Key: DXYUDCFZHJXQQR-UHFFFAOYSA-N
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Description

Ethanamine, 2-(2-methylphenoxy)-, also known as 2-(2-methylphenoxy)ethylamine, is a chemical compound with the molecular formula C9H13NO . It has a molecular weight of 151.21 g/mol . The IUPAC name for this compound is 2-(2-methylphenoxy)ethanamine .


Molecular Structure Analysis

The molecular structure of Ethanamine, 2-(2-methylphenoxy)- consists of a two-carbon chain (ethanamine) with a nitrogen atom attached to one end and a 2-methylphenoxy group attached to the other . The InChI string representation of its structure is InChI=1S/C9H13NO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,6-7,10H2,1H3 .


Physical and Chemical Properties Analysis

Ethanamine, 2-(2-methylphenoxy)- has several computed properties. It has a molecular weight of 151.21 g/mol, an XLogP3 of 1.8, and a complexity of 106 . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . It also has a rotatable bond count of 3 . The topological polar surface area is 35.2 Ų .

Properties

IUPAC Name

2-(2-methylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYUDCFZHJXQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067226
Record name Ethanamine, 2-(2-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26583-60-8
Record name 2-(2-Methylphenoxy)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26583-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, 2-(2-methylphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026583608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2-(2-methylphenoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanamine, 2-(2-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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